molecular formula C16H9F2N3O2S B4282801 2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4282801
M. Wt: 345.3 g/mol
InChI Key: XVAHJNSZIJSSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as DFBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFBQ is a heterocyclic compound that belongs to the family of quinazolinone derivatives. It has a molecular formula of C16H8F2N4O2S and a molecular weight of 370.32 g/mol.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve the survival of mice with sepsis.

Advantages and Limitations for Lab Experiments

2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays and experiments. This compound is also stable under physiological conditions, allowing for its use in biological systems. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One potential area of research is in the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is in the optimization of the synthesis method for this compound to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields of science.

Scientific Research Applications

2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O2S/c17-9-5-6-13(11(18)7-9)23-8-14-20-21-15(22)10-3-1-2-4-12(10)19-16(21)24-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAHJNSZIJSSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
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2-[(2,4-difluorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.